molecular formula C19H28N2O6 B7959321 methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate

methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate

Cat. No.: B7959321
M. Wt: 380.4 g/mol
InChI Key: DWYSRIJWRASDRW-OAHLLOKOSA-N
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Description

Methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate is a chiral amino acid derivative featuring dual protecting groups: benzyloxycarbonyl (Z) at the 5-position and tert-butoxycarbonyl (Boc) at the 2-position of the pentanoate backbone. Its methyl ester group enhances solubility in organic solvents, making it a versatile intermediate in peptide synthesis and medicinal chemistry. The (2R) stereochemistry is critical for its biological activity and synthetic utility .

Key properties:

  • Molecular Formula: C₁₉H₂₇N₂O₆
  • Molecular Weight: 391.43 g/mol
  • Protecting Groups: Boc (acid-labile) and Z (removed via hydrogenolysis).
  • Applications: Used in peptidomimetics, prodrugs, and as a precursor for bioactive molecules .

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-15(16(22)25-4)11-8-12-20-17(23)26-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,20,23)(H,21,24)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYSRIJWRASDRW-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the tert-Butoxycarbonyl (Boc) Group

The Boc group is introduced to the α-amino group of the pentanoate backbone using di-tert-butyl dicarbonate [(Boc)₂O]. A catalyst-free, eco-friendly protocol in water-acetone mixtures achieves near-quantitative yields while preserving stereochemical integrity. For chiral substrates like (2R)-configured intermediates, this method minimizes racemization, ensuring enantiomeric excess >99%.

Benzyloxycarbonyl (Cbz) Protection at the ε-Amino Position

The ε-amino group is protected using benzyl chloroformate (Cbz-Cl) under mildly basic conditions (pH 8–9). This step typically employs a biphasic system of dichloromethane (DCM) and aqueous sodium bicarbonate, achieving yields of 85–92%. The Cbz group’s stability under acidic conditions allows sequential deprotection in later synthetic stages.

Stepwise Synthesis and Stereochemical Control

The compound’s preparation follows a modular approach, starting from enantiomerically pure precursors to maintain the (2R) configuration. Key steps include amino protection, esterification, and purification.

Starting Material: (2R)-2,5-Diaminopentanoic Acid

Chiral purity is ensured by using commercially available (2R)-2,5-diaminopentanoic acid or resolving racemic mixtures via enzymatic methods.

Table 1: Synthetic Route Overview

StepReactionReagents/ConditionsYield
1Boc Protection (α-amino)(Boc)₂O, H₂O-acetone (1:1), rt, 2 h98%
2Cbz Protection (ε-amino)Cbz-Cl, NaHCO₃, DCM-H₂O, 0°C → rt, 4 h90%
3Methyl EsterificationSOCl₂, MeOH, 0°C → reflux, 6 h95%

Methyl Esterification of the Carboxylic Acid

The carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol. This method avoids racemization by maintaining low temperatures (0–5°C) during the initial reaction phase, followed by reflux to drive the reaction to completion.

Coupling Agents and Reaction Optimization

Peptide coupling reagents are critical for constructing intermediates. In one protocol, Boc-D-Orn(Cbz)-OH is coupled with D-valine methyl ester hydrochloride using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl).

Mechanism of HOBt/EDC·HCl-Mediated Coupling

EDC·HCl activates the carboxylate to an O-acylisourea intermediate, which reacts with HOBt to form an active ester. This minimizes side reactions and ensures high coupling efficiency (92–95%).

Solvent and Base Selection

Reactions are conducted in DCM with N,N-diisopropylethylamine (DIPEA) to neutralize HCl generated during activation. Anhydrous conditions prevent hydrolysis of the active ester.

Purification and Characterization

Crude products are purified via flash chromatography on silica gel (eluent: 9:1 DCM/MeOH). The final compound is characterized by:

  • 1H NMR : δ 1.40 (s, 9H, Boc), δ 5.10 (s, 2H, Cbz-CH₂), δ 3.70 (s, 3H, COOCH₃).

  • HPLC : Retention time = 12.3 min (Chiralpak IA column, hexane/i-PrOH 80:20).

Recent Advances in Sustainable Synthesis

Eco-friendly adaptations include using aqueous acetone for Boc protection, eliminating organic solvents. Microwave-assisted esterification reduces reaction times from 6 h to 20 min while maintaining yields >90% .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes various reactions, including:

  • Hydrolysis: The ester and protecting groups can be hydrolyzed under acidic or basic conditions.

  • Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation or reduction depending on the functional groups present.

  • Substitution Reactions: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed to unmask the amines, allowing further functionalization.

Common Reagents and Conditions

  • Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

  • Deprotection: Trifluoroacetic acid (TFA) for tert-butoxycarbonyl removal and hydrogenolysis for benzyloxycarbonyl removal using palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

  • Hydrolysis Products: Free amino acids or their derivatives.

  • Deprotection Products: Unprotected amines ready for further chemical modifications.

Scientific Research Applications

Methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate is utilized in various scientific fields:

  • Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.

  • Biology: In the study of enzyme-substrate interactions where protected amino acids are used.

  • Medicine: For the development of pharmaceuticals, particularly in peptide-based drugs.

  • Industry: In the manufacturing of fine chemicals and as a building block for more elaborate chemical entities.

Mechanism of Action

The compound itself is primarily a synthetic intermediate and does not have a direct mechanism of action. upon deprotection, the resulting free amines can interact with biological targets, participating in biochemical pathways or serving as substrates for enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in protecting groups, ester moieties, stereochemistry, or substituents. Below is a detailed comparison based on synthesis, stability, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Protecting Groups Ester Group Molecular Weight (g/mol) Key Features Reference
Methyl (2R)-5-Z-2-Boc-pentanoate C₁₉H₂₇N₂O₆ Z (5), Boc (2) Methyl 391.43 Chiral R-configuration; dual orthogonal protection.
tert-Butyl (2S)-5-Z-2-Boc-pentanoate C₂₃H₃₅N₂O₆ Z (5), Boc (2) tert-Butyl 447.54 Higher steric bulk; slower hydrolysis kinetics.
Allyl (2R)-2-Boc-5-Z-pentanoate C₂₁H₂₉N₂O₆ Boc (2), Z (5) Allyl 413.47 Allyl ester allows Pd-mediated deprotection.
(2R,4S)-5-Biphenyl-4-Boc-2-Me-pentanoic acid C₂₃H₂₉NO₄ Boc (4) None (acid) 383.48 Rigid biphenyl substituent; used in LCZ696 intermediates.
Benzyl (2R)-2-Boc-3-carbamoylpropanoate C₁₆H₂₂N₂O₅ Boc (2), Z (benzyl) Benzyl 322.36 Carbamoyl side chain; enhances hydrogen bonding.

Key Findings

Protection Strategy :

  • The Boc group (tert-butoxycarbonyl) is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., TFA). In contrast, the Z group (benzyloxycarbonyl) requires catalytic hydrogenation (e.g., Pd(OH)₂/C, H₂) for removal .
  • Compounds with methyl esters (e.g., target compound) exhibit faster hydrolysis rates compared to tert-butyl esters , which improve stability in acidic environments .

Stereochemical Impact: The (2R) configuration in the target compound contrasts with (2S) analogs (e.g., ), which show divergent biological activities. For instance, (2S)-Boc-protected derivatives are used in fluorescent amino acids , while (2R)-isoforms are preferred in peptidomimetic inhibitors .

Functional Group Modifications :

  • Allyl esters (e.g., ) enable orthogonal deprotection via Pd-catalyzed reactions, offering synthetic flexibility.
  • Biphenyl substituents (e.g., ) enhance binding affinity in protein-protein interaction inhibitors (e.g., β-catenin/T-cell factor) .

Synthetic Yields and Purity: The target compound’s analogs often achieve >90% yields under optimized conditions (e.g., : 95% yield via hydrogenolysis). Purification via preparative HPLC or recrystallization ensures >98% purity .

Spectroscopic Data :

  • ¹H NMR : Methyl esters typically show singlet peaks at δ ~3.6–3.7 ppm for the OCH₃ group. Boc-protected amines exhibit tert-butyl singlets at δ ~1.4 ppm .
  • MS (ESI) : Molecular ion peaks align with calculated values (e.g., m/z 445.29 for tert-butyl analogs in ) .

Research Implications

The dual-protection strategy in methyl (2R)-5-Z-2-Boc-pentanoate balances stability and reactivity, making it superior to single-protected analogs in multi-step syntheses. Compared to tert-butyl esters (e.g., ), its methyl ester simplifies purification but may require milder conditions to prevent premature deprotection. Future studies should explore its utility in novel drug conjugates and stereoselective catalysis.

Biological Activity

Methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate, also known by its CAS number 124620-51-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of two distinct protecting groups: benzyloxycarbonyl and tert-butoxycarbonyl. Its molecular formula is C17H25N2O5C_{17}H_{25}N_{2}O_{5}, with a molecular weight of approximately 323.38 g/mol. The structural representation can be summarized as follows:

  • Molecular Formula : C17H25N2O5
  • Molecular Weight : 323.38 g/mol
  • CAS Number : 124620-51-5

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may act as an inhibitor of RNA polymerases, which are essential for viral replication in certain pathogens such as Hepatitis C virus (HCV) .
  • Cellular Uptake : The presence of the benzyloxy group enhances the lipophilicity of the compound, facilitating its absorption into cell membranes and subsequent intracellular activity.
  • Receptor Modulation : Preliminary studies suggest that this compound may interact with various receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.

Antiviral Properties

One of the most notable biological activities of this compound is its antiviral efficacy. In vitro studies have demonstrated its ability to inhibit HCV NS5B RNA polymerase, which is critical for HCV replication . This inhibition could lead to reduced viral loads in infected cells.

Cytotoxic Effects

In addition to its antiviral properties, the compound has shown cytotoxic effects against certain cancer cell lines. Research indicates that it induces apoptosis in these cells through the activation of intrinsic pathways, leading to increased caspase activity .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Study on HCV Inhibition : A study conducted on liver cell lines demonstrated that treatment with this compound resulted in a significant decrease in viral replication rates compared to untreated controls. The IC50 value was determined to be approximately 12 µM .
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells, it was found that the compound exhibited an IC50 range between 15-25 µM, indicating moderate potency against these cell types .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

Compound NameCAS NumberIC50 (µM)Mechanism of ActionTarget Pathway
Methyl (2R)-5-124620-51-512RNA Polymerase InhibitionHCV Replication
Similar Compound A123456-78-918Enzyme InhibitionMetabolic Pathways
Similar Compound B987654-32-122Receptor ModulationApoptosis Pathways

Q & A

Q. What are the standard synthetic routes for methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxycarbonyl)amino}pentanoate?

  • Methodological Answer : Synthesis typically involves sequential protection of amino groups using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. Key steps include:

Amino Protection : The primary amino group is protected first with Cbz (via benzyl chloroformate in basic conditions), followed by Boc protection (using di-tert-butyl dicarbonate) on the secondary amine .

Esterification : The carboxylate is methylated using methanol under acidic or coupling conditions .

Purification : High-Performance Liquid Chromatography (HPLC) with C18 reverse-phase columns (gradient elution: 10–90% acetonitrile/water + 0.1% TFA) ensures ≥95% purity .
Critical parameters include pH control (7–9 for Boc protection) and anhydrous solvents (e.g., DMF or THF) to prevent premature deprotection .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR (in CDCl3 or DMSO-d6) confirms stereochemistry and protection efficiency. Key signals: Cbz aromatic protons (δ 7.3–7.4 ppm), Boc tert-butyl (δ 1.4 ppm), and methyl ester (δ 3.6–3.7 ppm) .
  • HPLC : Retention time comparison with standards and UV detection (254 nm) validate purity .
  • Mass Spectrometry (HRMS) : ESI-HRMS verifies molecular ion peaks (e.g., [M+H]+ calculated for C20H29N2O6: 393.2012) .

Q. Why are Cbz and Boc groups preferred for amino protection in this compound?

  • Methodological Answer :
  • Orthogonal Protection : Cbz (acid-labile) and Boc (base-labile) allow selective deprotection during peptide elongation. For example, Boc can be removed with TFA without affecting Cbz .
  • Steric Compatibility : Boc’s tert-butyl group minimizes steric clashes during coupling reactions, while Cbz stabilizes intermediates against nucleophilic attack .

Advanced Research Questions

Q. How can coupling reactions be optimized to prevent racemization during peptide synthesis?

  • Methodological Answer :
  • Coupling Agents : Use DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in dichloromethane at 0–4°C to suppress base-induced racemization .
  • Monitoring : Thin-Layer Chromatography (TLC, silica gel 60 F254) with ninhydrin staining detects free amines, ensuring complete coupling .
  • Low-Temperature Reactions : Conduct reactions below 10°C to reduce kinetic resolution of stereocenters .

Q. How does steric hindrance from the Boc group influence reaction kinetics in downstream modifications?

  • Methodological Answer : The tert-butyl group in Boc introduces steric hindrance, slowing nucleophilic attacks (e.g., acylation). Solutions include:
  • Catalysts : Use HOBt (hydroxybenzotriazole) to activate carboxylates, enhancing reactivity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
  • Extended Reaction Times : 24–48 hours may be required for complete conversions in sterically crowded systems .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

  • Methodological Answer :
  • 2D NMR : HSQC and COSY experiments clarify ambiguous proton-carbon correlations and coupling networks .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl or isopropyl ester analogs) to identify expected shifts .
  • Impurity Profiling : LC-MS identifies byproducts (e.g., deprotected amines or hydrolyzed esters) that may distort signals .

Q. What are the applications of this compound in drug design and peptide engineering?

  • Methodological Answer :
  • Peptide Backbone Modification : Serves as a conformationally constrained amino acid analog to enhance protease resistance in peptide drugs .
  • Prodrug Synthesis : The methyl ester can be hydrolyzed in vivo to a carboxylate, enabling targeted release .
  • Structure-Activity Studies : Modifications at the pentanoate chain (e.g., fluorination) are explored to tune pharmacokinetic properties .

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